3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-27-19-10-8-15(9-11-19)17-5-2-3-12-25(14-17)20(26)16-6-4-7-18(13-16)21(22,23)24/h4,6-11,13,17H,2-3,5,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXPUXIWMCTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with the azepane ring.
Addition of the trifluoromethylbenzoyl group: This step can be accomplished through acylation reactions using trifluoromethylbenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Radical-Mediated Ring-Opening Reactions
The cyclopropylmethyl moiety undergoes rapid ring-opening under radical-generating conditions. This reactivity is exploited in mechanistic studies to detect radical intermediates in enzymatic and synthetic systems .
Key Data
Mechanism :
-
Radical formation at the cyclopropane ring induces strain relief via ring-opening to form a stabilized allylic radical.
-
The trifluoroethyl group enhances radical stability through inductive effects, accelerating ring-opening compared to non-fluorinated analogs .
Acid-Catalyzed Ring-Opening
Protonation of the cyclopropane ring under acidic conditions leads to ring-opening, forming carbocation intermediates that react with nucleophiles .
Reaction Pathway
-
Protonation : The cyclopropane ring is protonated at a strained C–C bond.
-
Ring-opening : Formation of a secondary carbocation.
-
Nucleophilic attack : Trapping by water or alcohols yields alcohols or ethers.
Example :
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Treatment with HCl in methanol produces 2,2,2-trifluoroethyl-substituted alkenes via carbocation rearrangement .
Substitution Reactions
The tertiary amine can participate in nucleophilic substitution under deprotonation conditions, though reactivity is limited by the electron-withdrawing trifluoroethyl group .
Reagents and Products
| Reagent | Condition | Product | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Reduced amine derivatives | 52–71 |
| K |
Scientific Research Applications
3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The azepane ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Piperazine-Based Analogs
Compound : 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine
- Key Features :
- Six-membered piperazine ring (vs. azepane’s seven-membered ring).
- Presence of a conjugated but-2-en-1-yl linker, introducing rigidity.
- Substituted with a para-trifluoromethylbenzoyl group (vs. meta-substitution in the target compound).
- Synthesis & Properties :
- Yield: 36% (lower than typical for azepane derivatives due to steric challenges).
- Purity: 99% (UHPLC).
- Molecular Weight: 419.0 g/mol (higher than the azepane analog due to the piperazine core and unsaturated linker).
- Physical State: Yellow oil (vs. solid azepane derivatives, suggesting reduced crystallinity) .
Comparison :
- The meta-substituted trifluoromethyl group in the target compound may alter electronic effects compared to the para-substituted analog, influencing solubility and intermolecular interactions.
Bis-Trifluoromethyl Derivatives
Compound: 3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide
- Key Features: Bis-trifluoromethyl substitution on the benzoyl group (vs. mono-substitution in the target compound). Oxadiazole-carboxamide scaffold (absent in the azepane derivative).
- Synthesis :
Comparison :
- The oxadiazole ring introduces hydrogen-bond acceptors, which are absent in the azepane derivative, possibly altering target selectivity.
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Synthetic Challenges : The piperazine analog’s lower yield (36%) highlights steric and electronic hurdles in coupling bulky substituents to nitrogen-containing cores. The target azepane compound may face similar challenges during synthesis .
- Metabolic Stability : The trifluoromethyl group in all three compounds enhances resistance to oxidative metabolism, though bis-trifluoromethyl substitution (as in ) may further prolong half-life at the expense of solubility.
- Target Selectivity : The azepane derivative’s lack of an oxadiazole ring (present in ) suggests divergent target profiles, possibly favoring GPCRs or ion channels over kinase targets.
Biological Activity
The compound 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane is a member of the azepane class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane is C18H18F3N. Its structure features a methoxy-substituted phenyl group and a trifluoromethyl-benzoyl moiety attached to an azepane ring. This unique combination of functional groups is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of fluorine atoms is often associated with enhanced metabolic stability and bioactivity.
1. Anti-inflammatory Activity
Studies have shown that azepane derivatives can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, compounds structurally related to 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane demonstrated significant inhibition of COX-2 activity in vitro, suggesting potential use in treating inflammatory diseases .
2. Anticancer Potential
There is emerging evidence that azepane derivatives may possess anticancer properties. In vitro studies have indicated that certain analogs can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation . The trifluoromethyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration.
Structure-Activity Relationship (SAR)
The SAR studies conducted on azepane derivatives highlight the importance of specific functional groups in modulating biological activity:
- Methoxy Group : Enhances electron donation, increasing receptor binding affinity.
- Trifluoromethyl Group : Improves metabolic stability and lipophilicity.
- Phenyl Ring Substitution : Variations in substitution patterns can significantly alter potency against specific targets.
These findings suggest that optimizing these groups could lead to more potent derivatives with enhanced therapeutic profiles.
Case Study 1: Inhibition of COX-2
A study investigated the anti-inflammatory effects of several azepane derivatives, including 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane. The compound showed IC50 values comparable to standard NSAIDs, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
Case Study 2: Anticancer Activity
In another research project, a series of azepane compounds were evaluated for their cytotoxic effects on human breast cancer cell lines. The results demonstrated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways .
Data Tables
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane | Structure | 12.5 | COX-2 Inhibition |
| Related Azepane A | Structure | 15.0 | Cytotoxicity |
| Related Azepane B | Structure | 10.0 | Apoptosis Induction |
Q & A
Q. What are the key considerations for synthesizing 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane, and how can reaction conditions be optimized?
Methodological Answer: Synthesis requires careful selection of precursors and catalysts. For azepane derivatives, a multistep approach is typical:
Intermediate Preparation : Start with 4-methoxyphenyl derivatives (e.g., 4-methoxybenzaldehyde) and trifluoromethylbenzoyl chloride. highlights 4-methoxybenzophenone as a precursor, suggesting coupling via Friedel-Crafts acylation or nucleophilic substitution .
Ring Closure : Use cyclization agents (e.g., POCl₃ or polyphosphoric acid) to form the azepane ring. demonstrates oxazepane synthesis via aldehyde intermediates and column purification (e.g., EtOAc with 0.25% Et₃N) .
Optimization : Adjust solvent polarity, temperature, and stoichiometry. For example, anhydrous conditions (THF or DCM) minimize side reactions. Monitor progress via TLC or HPLC (as in ’s analytical protocols) .
Q. Which analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and trifluoromethyl groups). ’s IUPAC naming and structural data (PubChem) provide reference peaks .
- LC-MS/MS : Confirms molecular weight and detects impurities. ’s use of LC-MS for benzophenone derivatives validates this approach .
- X-ray Crystallography : For absolute configuration (if crystals form). ’s structural reports on fluorophenyl analogs illustrate this .
Q. How can researchers ensure purity during synthesis, and what purification methods are most effective?
Methodological Answer:
- Chromatography : Use flash column chromatography (as in ’s EtOAc/Et₃N system) or preparative HPLC .
- Recrystallization : Optimize solvent pairs (e.g., hexane/EtOAc) based on solubility data (see ’s mp data for 4-methoxybenzophenone) .
- Purity Assessment : Validate via melting point consistency () and ≥95% HPLC peak area () .
Advanced Research Questions
Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer: Design accelerated stability studies:
- Thermal Stability : Use TGA/DSC to assess decomposition points (’s thermophysical data guidelines) .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis or LC-MS (as in ’s protocols) .
- Light Sensitivity : Conduct photolysis studies under UV/visible light, referencing ’s environmental fate framework .
Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?
Methodological Answer: Adopt a tiered approach:
- Environmental Persistence : Measure hydrolysis half-life (OECD 111 guidelines) and biodegradability (OECD 301F). ’s INCHEMBIOL project outlines protocols for abiotic/biotic transformations .
- Bioaccumulation : Use logP calculations (via HPLC retention times, ) and in vitro assays with cell lines (e.g., zebrafish hepatocytes) .
- Ecotoxicology : Conduct acute/chronic toxicity tests on Daphnia magna or algae (OECD 202/201), aligning with ’s ecosystem-level impact studies .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Computational Validation : Perform DFT calculations (e.g., Gaussian09) to simulate NMR spectra. Compare with experimental data (’s crystallography-guided assignments) .
- Multi-Technique Cross-Validation : Use IR for functional groups (C=O stretch ~1700 cm⁻¹) and HRMS for exact mass. ’s data reporting standards emphasize redundancy .
- Collaborative Analysis : Cross-check with crystallographic data (if available) or consult databases like PubChem () .
Data Analysis and Reporting
Q. What are best practices for reporting experimental data to ensure reproducibility?
Methodological Answer:
- Detailed Protocols : Document reaction conditions (solvent, temperature, catalyst loading) as in ’s synthesis notes .
- Raw Data Inclusion : Provide NMR spectra (integration values, coupling constants) and chromatograms (retention times, purity). ’s IUPAC guidelines stress transparency .
- Error Analysis : Report RSD for repeated experiments and justify outlier exclusion (’s analytical rigor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
